2-(Trifluoromethoxy)acetic acid

説明

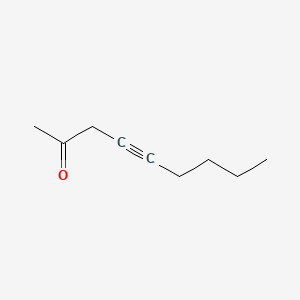

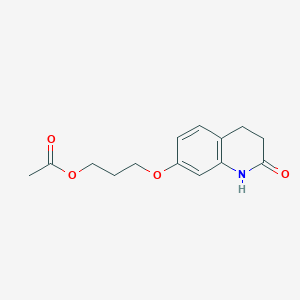

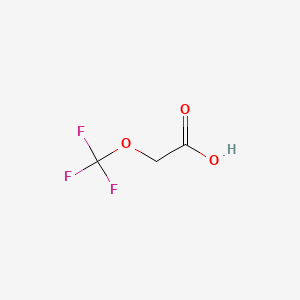

2-(Trifluoromethoxy)acetic acid, also known by its IUPAC name 2-(trifluoromethoxy)acetic acid, is a compound with the molecular formula C3H3F3O3 . It has a molecular weight of 144.05 g/mol . The compound is also known by other names such as trifluoromethoxyacetic acid and (trifluoromethoxy)acetic acid .

Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)acetic acid isInChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) . The Canonical SMILES representation is C(C(=O)O)OC(F)(F)F . These representations provide a detailed view of the molecular structure of the compound. Chemical Reactions Analysis

Trifluoromethoxylation reactions have made major breakthroughs in recent years, greatly promoting the development of trifluoromethoxy chemistry . Nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent has been demonstrated .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 144.00342844 g/mol .科学的研究の応用

Food Testing

Application Summary

“2-(Trifluoromethoxy)acetic acid” is used in the analysis of volatile organic acids and fatty acids . This analysis is required in food, flavors, alcoholic beverages, and other industries . In life science research, laboratories routinely analyze the profiles of the fatty acids extracted from bacterial culture media to identify the bacteria . Short-chain organic acids (C2 to C7) are also regularly monitored for anaerobic or aerobic digestion in fermentations .

Methods of Application

The analysis can be done using a combination of headspace/GC or liquid-liquid extraction followed by GC analysis . The most common method is by direct injection of the acids in water . Underivatized volatile organic acids are difficult to quantify by GC because these highly polar compounds interact strongly with any active sites on the column, resulting in tailing or poorly resolved peaks that can make quantitation difficult at low levels . For some acids, adsorption can become irreversible .

Results or Outcomes

The DB-FATWAX Ultra Inert GC column has excellent stability to repeated injections of aqueous matrices . Compared with acid-modified wax columns such as the Agilent J&W DB-FFAP GC column, DB-FATWAX UI columns provide comparable or better peak shape for short-chain volatile organic acids . The results indicate that DB-FATWAX UI provides superior inertness, thermal stability, and retention time reproducibility compared to other commercially available WAX columns for the analysis of underivatized volatile organic acids and free fatty acids .

“2-(Trifluoromethoxy)acetic acid” is a liquid compound with the molecular formula C3H3F3O3 . It’s used in various scientific fields due to its unique properties . It’s important to note that the handling and use of this compound should be done with care, as it has certain hazard statements associated with it .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(trifluoromethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXZCEUXKFLRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)acetic acid | |

CAS RN |

69105-00-6 | |

| Record name | 2-(trifluoromethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)